![molecular formula C9H13BClNO2 B13041283 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[c][1,2]oxaborol ring, which is known for its stability and reactivity. The hydrochloride (hcl) form enhances its solubility and stability, making it suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves the following steps:
Formation of the Benzo[c][1,2]oxaborol Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxaborol ring.
Introduction of the Methylamino Group: The methylamino group is introduced through a substitution reaction, where a suitable methylamine derivative reacts with the benzo[c][1,2]oxaborol intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which plays a crucial role in modulating inflammatory responses . By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(methylamino)benzoate: This compound shares a similar structure but lacks the oxaborol ring.
Benzoic acid, 4-(methylamino)-: Another related compound, differing in the absence of the oxaborol ring.
Uniqueness
The presence of the benzo[c][1,2]oxaborol ring in 4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl imparts unique chemical and biological properties, distinguishing it from other similar compounds. This ring structure contributes to its stability, reactivity, and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H13BClNO2 |
|---|---|
Peso molecular |
213.47 g/mol |
Nombre IUPAC |
1-(1-hydroxy-3H-2,1-benzoxaborol-4-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9-8(7)6-13-10(9)12;/h2-4,11-12H,5-6H2,1H3;1H |
Clave InChI |
SFSHOBOOTOYYJW-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C(=CC=C2)CNC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


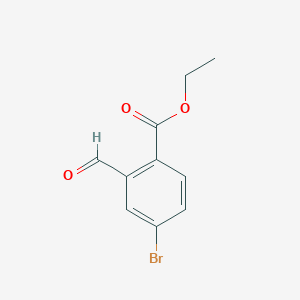
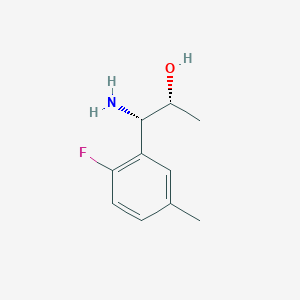
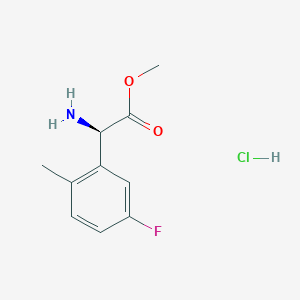


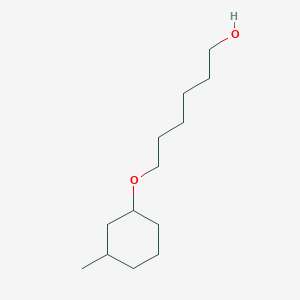
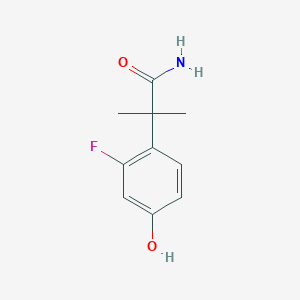
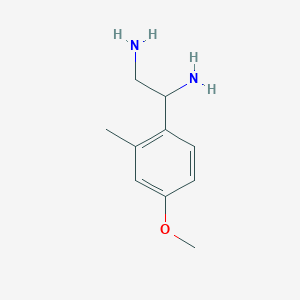
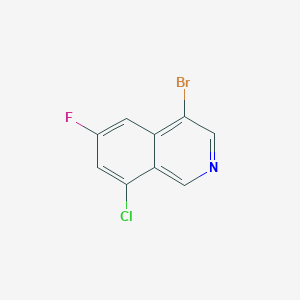
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
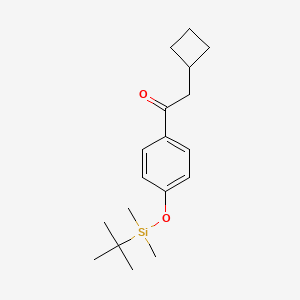

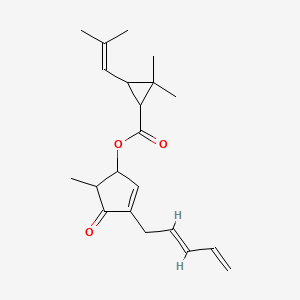
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13041305.png)
